molecular formula C6H12O3 B556071 (R)-2-Hydroxy-4-methylpentanoic acid CAS No. 20312-37-2

(R)-2-Hydroxy-4-methylpentanoic acid

Cat. No.: B556071
CAS No.: 20312-37-2
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-RXMQYKEDSA-N
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Description

(R)-2-hydroxy-4-methylpentanoic acid is the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Found in patients with short-bowel syndrome (an inborn error of metabolism), and in maple syrup urine disease, MSUD. It is a (2R)-2-hydroxy monocarboxylic acid and a 2-hydroxy-4-methylvaleric acid. It is a conjugate acid of a (R)-2-hydroxy-4-methylpentanoate. It is an enantiomer of a (S)-2-hydroxy-4-methylpentanoic acid.
This compound is a natural product found in Homo sapiens, Euglena gracilis, and Caenorhabditis elegans with data available.

Mechanism of Action

Target of Action

The primary targets of ®-2-Hydroxy-4-methylpentanoic acid, which is closely related to ®-lipoic acid, are histone deacetylases (HDACs). These include HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

®-2-Hydroxy-4-methylpentanoic acid interacts with its targets, the HDACs, by inhibiting their activity. Importantly, only the naturally occurring ®-enantiomer inhibits HDACs at physiologically relevant concentrations, leading to hyperacetylation of HDAC substrates . This inhibition of HDACs can affect gene expression and other cellular processes.

Biochemical Pathways

It’s known that hdacs, the targets of this compound, are involved in numerous cellular processes, including cell cycle progression, gene expression, and protein stability . Therefore, the inhibition of HDACs by ®-2-Hydroxy-4-methylpentanoic acid could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It’s known that lipoic acid, a closely related compound, is well-absorbed and has good bioavailability . It’s also known that lipoic acid is unstable and has poor aqueous solubility, which can lead to poor absorption and low bioavailability

Result of Action

The molecular and cellular effects of ®-2-Hydroxy-4-methylpentanoic acid’s action are primarily related to its inhibition of HDACs. This can lead to hyperacetylation of HDAC substrates, which can affect gene expression and other cellular processes . Additionally, lipoic acid, a closely related compound, has been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .

Action Environment

It’s known that various environmental factors can influence the biosynthesis and action of plant secondary metabolites

Biochemical Analysis

Biochemical Properties

®-2-Hydroxy-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of leucine. It interacts with several enzymes, including leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex. These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into ®-2-Hydroxy-4-methylpentanoic acid . The compound also acts as a substrate for enzymes involved in the synthesis of coenzyme A derivatives, further integrating into metabolic pathways .

Cellular Effects

The effects of ®-2-Hydroxy-4-methylpentanoic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those related to energy metabolism and stress responses. The compound has been shown to modulate gene expression, affecting genes involved in metabolic pathways and cellular stress responses . Additionally, ®-2-Hydroxy-4-methylpentanoic acid impacts cellular metabolism by serving as an energy source and influencing the balance of metabolic intermediates .

Molecular Mechanism

At the molecular level, ®-2-Hydroxy-4-methylpentanoic acid exerts its effects through several mechanisms. It binds to specific enzymes, acting as a substrate or inhibitor, thereby modulating their activity. For instance, it can inhibit the activity of branched-chain alpha-keto acid dehydrogenase complex, leading to an accumulation of branched-chain amino acids and their corresponding keto acids . This inhibition can result in altered metabolic flux and changes in gene expression related to amino acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Hydroxy-4-methylpentanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that ®-2-Hydroxy-4-methylpentanoic acid can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of ®-2-Hydroxy-4-methylpentanoic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve energy balance . At high doses, it may exhibit toxic effects, including metabolic imbalances and oxidative stress . Threshold effects have been observed, where specific dosages result in significant changes in metabolic pathways and cellular function .

Metabolic Pathways

®-2-Hydroxy-4-methylpentanoic acid is involved in several metabolic pathways, primarily those related to the metabolism of branched-chain amino acids . It interacts with enzymes such as leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex, facilitating the conversion of leucine into its corresponding keto acid and subsequently into ®-2-Hydroxy-4-methylpentanoic acid . The compound also affects metabolic flux and the levels of various metabolites, integrating into broader metabolic networks .

Transport and Distribution

Within cells and tissues, ®-2-Hydroxy-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation can influence its activity and function, affecting metabolic pathways and cellular processes .

Subcellular Localization

®-2-Hydroxy-4-methylpentanoic acid is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its role in metabolic pathways and its interactions with enzymes and other biomolecules .

Properties

IUPAC Name

(2R)-2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331458
Record name (R)-2-Hydroxy-4-methylpentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Leucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20312-37-2
Record name D-Leucic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20312-37-2
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Record name Leucic acid, D-
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Record name (R)-2-Hydroxy-4-methylpentanoic acid
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Record name (R)-2-Hydroxy-4-methylpentanoic acid
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Record name LEUCIC ACID, D-
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Record name D-Leucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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